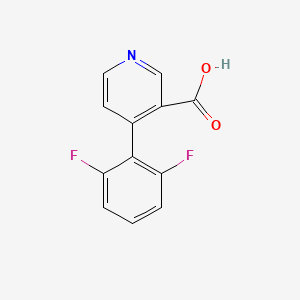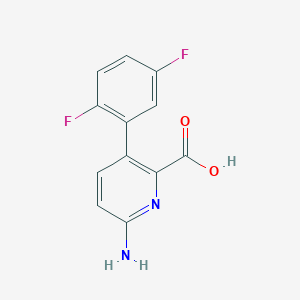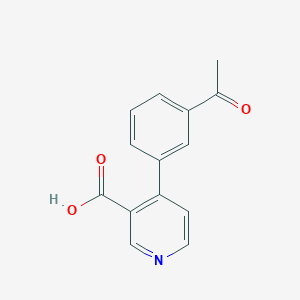
3-(4-Acetylphenyl)-6-aminopicolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Acetylphenyl)-6-aminopicolinic acid (also known as 3-APA) is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in scientific research. 3-APA has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties. In addition, 3-APA has been found to have potential applications in laboratory experiments and can be used to study the biochemical and physiological effects of various compounds.
科学的研究の応用
3-APA has been found to have a variety of applications in scientific research. In particular, 3-APA has been found to possess anti-inflammatory, antioxidant, and antifungal properties, making it a useful tool for studying the biochemical and physiological effects of various compounds. In addition, 3-APA has been found to have potential applications in laboratory experiments, such as in the study of drug metabolism and drug-drug interactions.
作用機序
The exact mechanism of action of 3-APA is not yet fully understood. However, it is believed that 3-APA binds to specific receptors in the body, which results in a variety of biochemical and physiological effects. For example, 3-APA has been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. In addition, 3-APA has been found to inhibit the activity of certain enzymes, which can reduce oxidative stress.
Biochemical and Physiological Effects
3-APA has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antifungal properties. In addition, 3-APA has been found to inhibit the activity of certain enzymes, which can reduce oxidative stress. Furthermore, 3-APA has been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation.
実験室実験の利点と制限
The use of 3-APA in laboratory experiments has a number of advantages. For example, 3-APA is relatively easy to synthesize, and it is relatively stable, making it suitable for long-term storage. In addition, 3-APA has been found to possess a variety of biological activities, making it a useful tool for studying the biochemical and physiological effects of various compounds. However, there are also some limitations to the use of 3-APA in laboratory experiments. For example, 3-APA is not very soluble in water, making it difficult to use in aqueous systems. In addition, 3-APA is not very stable in the presence of light or heat, making it difficult to use in certain types of experiments.
将来の方向性
The potential applications of 3-APA are still being explored. In the future, 3-APA may be used to study the biochemical and physiological effects of various compounds, as well as to develop new drugs and treatments. In addition, 3-APA may be used to study the role of certain enzymes in disease states, as well as to develop new methods for drug delivery and drug targeting. Finally, 3-APA may be used to study the role of oxidative stress in various diseases, as well as to develop new strategies for reducing oxidative stress.
合成法
3-APA can be synthesized using a variety of methods. One of the most commonly used methods is the Fischer indole synthesis, which involves reacting an aldehyde and an amine in the presence of an acid catalyst. This reaction produces 3-APA as a side product. Other methods of synthesis include the reaction of an aldehyde and an amine in the presence of an acid catalyst, the reaction of an aldehyde and an amine in the presence of an alkaline catalyst, and the reaction of an aldehyde and an amine in the presence of an organic solvent.
特性
IUPAC Name |
3-(4-acetylphenyl)-6-aminopyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-8(17)9-2-4-10(5-3-9)11-6-7-12(15)16-13(11)14(18)19/h2-7H,1H3,(H2,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUXPMZVYZHNBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














